![molecular formula C11H8F3N3O B2437719 4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 874779-70-1](/img/structure/B2437719.png)

4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

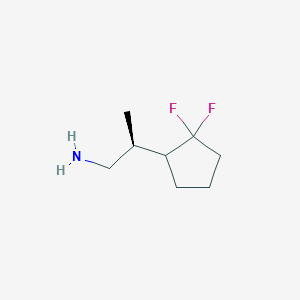

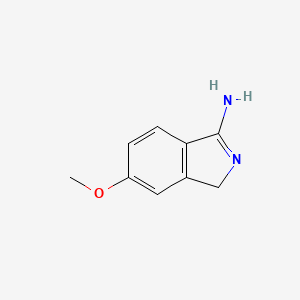

“4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” is an organic compound with the molecular formula C11H8F3N3O. It has a molecular weight of 255.2 . The compound is solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, “2-Isopropyl-6-methyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine”, was synthesized using 4-chloro-2-isopropyl-6-methylpyrimidine and 4-(trifluoromethoxy)aniline . This suggests that a similar method could potentially be used for the synthesis of “this compound”.Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications

Synthesis and Pharmacological Screening

4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine has been used in the synthesis of various substituted pyrimidin-2-amines, which are then screened for their pharmacological properties. For instance, Kumar, Drabu, and Shalini (2017) synthesized 4,6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity. Two compounds within this series showed significant reduction in oedema volume, demonstrating the potential pharmaceutical applications of these compounds (Kumar, Drabu, & Shalini, 2017).

Synthesis and Antioxidant Activity

A study by Kotaiah, Harikrishna, Nagaraju, and Rao (2012) involved the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These novel compounds were evaluated for their in vitro antioxidant activity. Several compounds showed significant radical scavenging, indicating the importance of electron-donating and withdrawing substituents in enhancing activity (Kotaiah et al., 2012).

Synthesis and Antimicrobial Activity

Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds involving this compound and evaluated their antimicrobial activity. Their study found that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting the potential use of these compounds in developing new antimicrobial drugs (Mittal, Sarode, & Vidyasagar, 2011).

Fluorescence Binding with Bovine Serum Albumin

Meng, Zhu, Zhao, Yu, and Lin (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding interactions and potential biological implications of compounds related to this compound (Meng et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERPSMLZHHSADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2437637.png)

![N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2437639.png)

![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)

![Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2437644.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2437648.png)

![2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2437650.png)

![3-methoxy-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2437651.png)

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)